Pyridine-2,4,6-tricarboxylic acid (PTCA) is a highly connective, nitrogen-rich multidentate ligand essential for the synthesis of advanced metal-organic frameworks (MOFs), coordination polymers, and high-performance energy storage materials [1]. Featuring a rigid pyridine core substituted with three carboxylic acid groups, PTCA provides a unique chelating pocket that distinguishes its coordination chemistry from purely carbocyclic analogs [1]. In industrial and advanced research procurement, PTCA is primarily sourced as a structural linker to engineer specific secondary building units (SBUs) in MOFs, to sensitize lanthanide luminescence within 3D frameworks, and to enhance the redox activity and conductivity of hybrid supercapacitor electrodes[2]. Its precise functional group arrangement makes it a critical precursor for applications requiring strict control over pore size, electronic environment, and framework dimensionality.
Substituting Pyridine-2,4,6-tricarboxylic acid with closely related analogs, such as trimesic acid (benzene-1,3,5-tricarboxylic acid) or dipicolinic acid (pyridine-2,6-dicarboxylic acid), leads to fundamental failures in framework topology and application performance. While trimesic acid is topologically identical in its carboxylate arrangement, it lacks the pyridinyl nitrogen; this absence prevents the formation of the specific chelating pockets required to assemble unique metal-organic cluster linkers, such as the dimeric Al clusters in CAU-16 [1]. Conversely, dipicolinic acid possesses the nitrogen atom but lacks the 4-position carboxylate group, restricting it to forming discrete, zero-dimensional (0D) complexes rather than the robust 3D coordination polymers enabled by PTCA[2]. Furthermore, in electrochemical applications, the specific nitrogen-rich, highly connective π–d conjugated layers formed by PTCA are critical for achieving high specific capacity and cyclic stability; generic substitutes fail to provide the same synergistic redox activity and structural integrity when composited with conductive materials.
The presence of the pyridinyl nitrogen in PTCA fundamentally alters the assembly of secondary building units (SBUs) compared to its carbocyclic analog, trimesic acid (BTC). Under identical hydrothermal conditions with Al3+, PTCA forms CAU-16, a framework characterized by unique dimeric {AlPTC(μ-OH)(H2O)}2^2– metal-organic cluster linkers [1]. In contrast, BTC forms trimeric M3+ units (e.g., in MIL-100 or MIL-96). This demonstrates that PTCA is not merely a structural equivalent to BTC, but a distinct precursor capable of forcing alternative, rigid MOF architectures due to its specific chelating pocket.
| Evidence Dimension | SBU Formation and Framework Topology |
| Target Compound Data | PTCA forms dimeric {AlPTC(μ-OH)(H2O)}2^2– cluster linkers (CAU-16) |
| Comparator Or Baseline | Trimesic acid (BTC) forms trimeric M3+ units (MIL-100/MIL-96) |
| Quantified Difference | Shift from trimeric to dimeric cluster assembly, yielding entirely different isoreticular networks |
| Conditions | Hydrothermal synthesis with Al3+ salts |
Procurement of PTCA is mandatory when targeting the synthesis of specific cluster-linked MOF topologies (like CAU-16) that cannot be accessed using standard trimesic acid.
PTCA's highly connective, nitrogen-rich structure significantly enhances the electrochemical performance of resulting MOFs. A cerium-based MOF derived from PTCA (Ce-PTA-MOF), when composited with reduced graphene oxide (rGO) at a 1:2 ratio, achieves a remarkable specific capacity of 689.56 C g^-1 in a three-electrode setup [1]. When fabricated into a hybrid supercapacitor device with activated carbon, it delivers a specific capacity of 380.83 C g^-1 and retains 99% coulombic efficiency over 5,000 cycles [1]. This performance vastly outstrips the baseline capacity of unmodified, non-heteroatom MOFs, validating PTCA as a superior ligand for energy storage.
| Evidence Dimension | Specific Capacity (C g^-1) |
| Target Compound Data | 689.56 C g^-1 (Ce-PTA-MOF/rGO composite) |
| Comparator Or Baseline | Standard unmodified MOF baselines (typically <300 C g^-1) |
| Quantified Difference | >2x increase in specific capacity and exceptional cyclic stability (99% over 5,000 cycles) |
| Conditions | Three-electrode setup and hybrid supercapacitor device testing |
Buyers developing advanced supercapacitor electrodes must select PTCA-derived MOFs to achieve the high specific capacity and cyclic stability required for commercial viability.
While dipicolinic acid (DPA) is a standard sensitizer for lanthanide luminescence, its lack of a third carboxylate group restricts it to forming discrete 0D complexes. PTCA, possessing a 4-position carboxylate, enables the construction of extended 3D coordination polymers while maintaining exceptional sensitization efficiency [1]. For instance, PTCA-based Mg-Tb 3D coordination polymers achieve luminescence quantum yields up to 95.65% [1]. This dual functionality—high quantum yield combined with 3D structural integrity—makes PTCA strictly superior to DPA for solid-state luminescent material applications.
| Evidence Dimension | Framework Dimensionality and Quantum Yield |
| Target Compound Data | PTCA forms 3D coordination polymers with up to 95.65% quantum yield (Mg-Tb) |
| Comparator Or Baseline | Dipicolinic acid (DPA) forms discrete 0D complexes |
| Quantified Difference | Transition from soluble 0D discrete molecules to insoluble, robust 3D frameworks without sacrificing sensitization efficiency |
| Conditions | Solid-state luminescence of lanthanide coordination polymers |
PTCA is the required precursor for manufacturing robust, solid-state luminescent frameworks, whereas DPA is limited to discrete complex applications.
The structural geometry of PTCA allows it to connect with copper ions to form highly stable 1D π–d conjugated layers (Cu-PTA-MOF). When this specific MOF is hybridized with polyaniline (PANI), the resulting composite exhibits an outstanding specific capacity of 232 C g^-1 and an energy density of 72.5 W h kg^-1 [1]. More importantly, the robust PTCA-derived scaffold enables the device to maintain a coulombic efficiency of 98.8% even after 10,000 galvanostatic charge-discharge (GCD) cycles [1], a level of durability rarely achieved with less connective organic linkers.
| Evidence Dimension | Coulombic Efficiency and Cycle Life |
| Target Compound Data | 98.8% coulombic efficiency after 10,000 cycles (Cu-PTA-MOF@PANI) |
| Comparator Or Baseline | Standard non-conjugated MOF/PANI composites |
| Quantified Difference | Near-perfect capacity retention over an ultra-long cycle life (10,000 cycles) |
| Conditions | Hybrid supercapacitor device at 0.5 A g^-1 current density |
For industrial scale-up of supercapacitors, the ultra-long cycle life provided by the PTCA-Cu π–d conjugated scaffold drastically reduces device degradation and replacement costs.
PTCA is the optimal ligand choice when formulating MOF-based electrodes that require high redox activity and electrical conductivity. Its ability to form nitrogen-rich, highly connective π–d conjugated layers makes it an ideal precursor for compositing with reduced graphene oxide (rGO) or polyaniline (PANI), yielding supercapacitors with exceptional specific capacity and ultra-long cycle life [1].
For materials scientists aiming to synthesize novel, rigid MOF architectures that cannot be accessed via standard carbocyclic linkers, PTCA is essential. The pyridinyl nitrogen provides a unique chelating pocket that forces the assembly of distinct secondary building units (SBUs), such as dimeric metal-organic clusters, enabling precise topological control over the resulting framework [2].
When the application demands both high-efficiency lanthanide sensitization and structural insolubility (e.g., for solid-state sensors or luminescent tags), PTCA is the preferred precursor. Unlike lower-denticity analogs that form soluble 0D complexes, PTCA's 4-position carboxylate allows the construction of robust 3D coordination polymers while maintaining near-quantitative luminescence quantum yields [2].